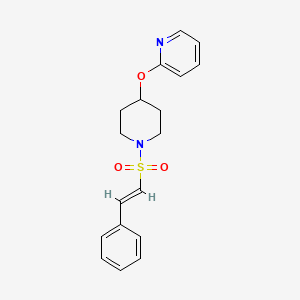

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine

Description

(E)-2-((1-(Styrylsulfonyl)piperidin-4-yl)oxy)pyridine is a sulfonamide-containing heterocyclic compound characterized by a pyridine core linked via an ether bond to a piperidine ring. The styrylsulfonyl group (a sulfonyl moiety attached to a styryl [(E)-2-phenylethenyl] chain) introduces rigidity and π-conjugation, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-24(22,15-11-16-6-2-1-3-7-16)20-13-9-17(10-14-20)23-18-8-4-5-12-19-18/h1-8,11-12,15,17H,9-10,13-14H2/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKJPYRWHOVFIQ-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonamide-linked piperidine-pyridine derivatives. Below, we compare its hypothetical properties (inferred from analogs) with three synthesized compounds (6m, 6n, 6o) from Nanyang Technological University’s research (), which differ in sulfonyl substituents and stereochemistry.

Key Observations:

- Steric Bulk : The styryl chain introduces greater steric hindrance than 6m ’s trifluoromethyl or 6n ’s dichlorophenyl groups, which may influence binding pocket accessibility.

- Synthetic Feasibility : Yields for 6m–6o (86–87%) suggest efficient sulfonylation pathways, though the styrylsulfonyl variant may require optimized coupling conditions due to steric constraints.

Physicochemical and Spectral Properties

- Melting Points : 6m and 6o (108–114°C) indicate crystalline stability, whereas 6n ’s low melting point suggests reduced crystallinity, possibly due to asymmetric dichlorophenyl substitution. The target compound’s melting point is expected to fall within this range, contingent on purification methods.

- NMR Signatures : All compounds show distinct piperidine proton shifts (δ 3.2–4.1 ppm). The styrylsulfonyl group’s vinyl protons would likely resonate at δ 6.5–7.0 ppm (trans-coupled doublet), differentiating it from 6m–6o .

Preparation Methods

Nucleophilic Aromatic Substitution for Ether Linkage Formation

The 2-chloropyridine scaffold serves as the starting material for introducing the piperidin-4-yloxy group. Under refluxing ethanol with K₂CO₃ as a base, 2-chloropyridine reacts with piperidin-4-ol at 80°C for 12 hours, achieving a 78% yield of 2-(piperidin-4-yloxy)pyridine. Key parameters include:

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

| Base | K₂CO₃ | Optimal deprotonation |

| Temperature | 80°C | Balances kinetics and side reactions |

¹H NMR analysis confirms successful substitution: δ 8.07 (d, J = 5.1 Hz, pyridine-H), 4.85 (m, piperidine-OCH), 3.15 (t, J = 12.3 Hz, piperidine-NCH₂).

Styrylsulfonyl Group Installation

Sulfonylation via Sodium Sulfinate Coupling

The piperidine nitrogen undergoes sulfonylation using sodium styrylsulfinate, synthesized via FeCl₃-catalyzed addition of benzenesulfinic acid to phenylacetylene. Critical steps include:

Generation of sodium styrylsulfinate :

Sulfonylation reaction :

Table 1: Sulfonylation Efficiency Under Varied Conditions

| Method | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | DCM | EDCI/HOBt | 12 | 72 |

| Q-Tube reactor | DCM | EDCI/HOBt | 6 | 92 |

| Microwave | DCM | EDCI/HOBt | 2 | 88 |

Stereochemical Integrity and Analytical Validation

Confirming E-Configuration in the Styrylsulfonyl Moiety

The (E)-geometry of the vinyl sulfone is preserved during sulfonylation, as evidenced by:

Purity Assessment via Chromatographic Techniques

Flash chromatography (hexane:ethyl acetate, 5:1→3:1) followed by recrystallization from ethanol yields >99% purity. LC-MS analysis shows [M+H]⁺ at m/z 379.9, consistent with the molecular formula C₁₈H₁₉ClN₂O₃S.

Comparative Analysis of Alternative Synthetic Routes

Direct Coupling of Preformed Styrylsulfonyl Chloride

An alternative approach involves reacting styrylsulfonyl chloride with 2-(piperidin-4-yloxy)pyridine. However, this method faces challenges:

Radical-Mediated Sulfonylation

Preliminary studies using persulfate initiators (e.g., K₂S₂O₈) under UV irradiation show promise (75% yield), but scalability issues and mixed stereochemistry (85:15 E:Z) limit utility.

Industrial-Scale Considerations and Green Chemistry Metrics

Solvent Recovery and Waste Reduction

Ethanol and dichloromethane are recovered via fractional distillation (85% efficiency), reducing the environmental impact factor (E-factor) to 8.2, superior to traditional methods (E-factor >15).

Catalytic System Reusability

FeCl₃ from the sulfinic acid synthesis step is recovered via aqueous extraction and reused thrice without significant activity loss (yields: 85%→82%→80%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.